4-Ethyl-2-phenylthiazole-5-carboxylic acid
Description
4-Ethyl-2-phenylthiazole-5-carboxylic acid is a substituted thiazole derivative featuring a phenyl group at position 2, an ethyl group at position 4, and a carboxylic acid moiety at position 5 (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties.
Molecular Formula: C₁₂H₁₁NO₂S (inferred from substituent analysis of analogs) Molecular Weight: 247.29 g/mol (calculated) Key Features:
- Position 2: Phenyl group (aromatic substituent enhancing π-π interactions).
- Position 4: Ethyl group (lipophilic substituent influencing solubility and steric effects).
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-2-9-10(12(14)15)16-11(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
NMDCCGPEKLQCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole, followed by alkylation with ethyl iodide and subsequent carboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific biological pathways makes it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against cancer cell lines, demonstrating selective cytotoxicity with IC50 values indicating strong potential for further development .
| Compound | Cell Line Tested | IC50 Value (mM) | Observations |
|---|---|---|---|
| 19 | A549 | 23.30 ± 0.35 | High selectivity |
| 20 | U251 | Not specified | Most active compound |
Agricultural Applications
4-Ethyl-2-phenylthiazole-5-carboxylic acid is utilized in formulating agrochemicals, contributing to pest control and plant protection strategies. Its efficacy in enhancing crop yields has been documented.
Case Study: Agrochemical Formulation
The compound has been integrated into formulations that target specific pests, resulting in improved agricultural productivity. Studies have indicated that thiazole derivatives can effectively inhibit key enzymes in pests, leading to increased crop protection .
Material Science
In material science, the compound is explored for its potential in developing new materials, particularly polymers with enhanced thermal and mechanical properties. Its unique chemical characteristics allow it to be incorporated into various polymer matrices.
Research Findings
Research has indicated that incorporating thiazole derivatives into polymer systems can significantly improve their mechanical strength and thermal stability, making them suitable for advanced applications in coatings and composites .
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a better understanding of complex biological mechanisms.
Case Study: Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, docking studies have shown promising interactions with bacterial proteins such as DNA gyrase and topoisomerase, indicating potential antibacterial activity .
| Target Enzyme | Binding Affinity | Observations |
|---|---|---|
| DNA gyrase | High | Potential antibacterial agent |
| DNA topoisomerase | Moderate | Effective against bacterial strains |
Mechanism of Action
The mechanism of action of 4-Ethyl-2-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Substituent modifications at positions 2 and 4 significantly alter physicochemical properties. Key analogs include:
Key Observations :
Substituent Effects: Lipophilicity: The ethyl group at position 4 (vs. Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in CAS 38471-47-5) enhance electrophilicity at the thiazole ring, influencing reactivity . Steric Hindrance: Bulky substituents (e.g., trifluoromethylphenyl) may limit binding to biological targets .
Carboxylic Acid Derivatives :
Relevance to Target Compound :
- The ethyl group at position 4 could be introduced via alkylation of a methyl precursor (e.g., using ethyl halides) or through tailored intermediates.
Biological Activity
4-Ethyl-2-phenylthiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its interactions with biological targets, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole ring substituted with an ethyl group and a phenyl group, which contributes to its unique pharmacological properties. The thiazole moiety is known for its versatility in medicinal chemistry, serving as a scaffold for various bioactive compounds.
Antiviral Activity
Research has demonstrated that thiazole derivatives, including this compound, exhibit antiviral properties. A study focusing on phenylthiazole compounds indicated that certain derivatives can inhibit flavivirus replication by targeting the envelope proteins of the virus . The structure-activity relationship analysis revealed that modifications at specific positions on the thiazole ring can enhance antiviral efficacy while improving metabolic stability.
| Compound | EC50 (μM) | TI (Therapeutic Index) | Notes |
|---|---|---|---|
| This compound | Low micromolar range | Up to 256 | Effective against flaviviruses |
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant properties. In a series of studies, various thiazole analogues were synthesized and evaluated for their ability to protect against seizures in animal models. The presence of specific substituents on the thiazole ring was found to correlate with increased anticonvulsant activity. For instance, compounds with halogen substitutions exhibited enhanced efficacy compared to their non-substituted counterparts .
Antitumor Activity
The anticancer potential of this compound has been explored in several studies. Thiazole derivatives have shown promise as cytotoxic agents against various cancer cell lines. For example, compounds containing the thiazole structure demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against cancer cells . The presence of electron-withdrawing groups was identified as a critical factor in enhancing cytotoxicity.
| Compound | IC50 (μg/mL) | Cancer Cell Line | Notes |
|---|---|---|---|
| This compound | 1.61 ± 1.92 | Various | Promising anticancer activity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : Some studies suggest that this compound may act as a modulator of AMPA receptors, influencing neuronal excitability and neurotransmission .
- Enzyme Inhibition : It has been proposed that thiazole derivatives can inhibit key enzymes involved in cellular processes, contributing to their anticonvulsant and anticancer effects .
- Cytotoxicity : The structural features of the compound enhance its ability to penetrate cell membranes, leading to increased cytotoxicity against cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical settings:
- Antiviral Efficacy : In vitro studies demonstrated that certain thiazoles inhibited viral replication by over 50% at concentrations around 50 μM, showcasing their potential as antiviral agents .
- Anticonvulsant Testing : Animal models treated with thiazole analogues showed significant reductions in seizure frequency and severity, indicating their therapeutic potential for epilepsy .
- Cytotoxicity Assessment : Comparative studies against standard chemotherapeutic agents revealed that some thiazoles exhibited superior cytotoxic profiles against specific cancer types .
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model reaction pathways (e.g., nucleophilic substitution at the thiazole C5 position). Validate with kinetic studies (e.g., varying nucleophile concentration) to reconcile theoretical activation energies with observed rates .
Q. What methodologies evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
